Chelating Atom Set vs. 2,3‑Bis(2‑pyridyl)quinoxaline (BPQ)
The target compound offers six potential donor atoms (two quinoxaline N, two thioether S, two carbonyl O) versus only four (two quinoxaline N, two pyridyl N) in BPQ. This difference is quantifiable by counting the number of Lewis‑base sites and is expected to translate into higher stability constants for metal complexes, although direct experimental comparison data are not available in the literature [1]. The additional carbonyl and sulfur atoms can participate in π‑back‑donation and hydrogen bonding, respectively, features absent in BPQ .
| Evidence Dimension | Potential donor atom count |
|---|---|
| Target Compound Data | 6 donor atoms (2× N, 2× S, 2× O) |
| Comparator Or Baseline | 2,3‑Bis(2‑pyridyl)quinoxaline (BPQ): 4 donor atoms (2× quinoxaline N, 2× pyridyl N) |
| Quantified Difference | 2 additional donor atoms (+50%) |
| Conditions | Structural chemical analysis; no experimental binding constant comparison located. |
Why This Matters
A higher donor‑atom count can provide stronger metal‑binding affinity and greater complex stability, which is critical for applications in catalysis or metal‑based therapeutics.
- [1] Qian, X. et al. Certain chemical entities, compositions, and methods. U.S. Patent 9,670,180, issued June 6, 2017. View Source
